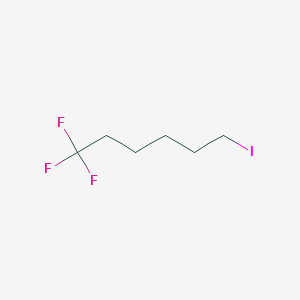

1,1,1-Trifluoro-6-iodohexane

Description

Properties

IUPAC Name |

1,1,1-trifluoro-6-iodohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3I/c7-6(8,9)4-2-1-3-5-10/h1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFFLHHWQAYZAGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(F)(F)F)CCI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00856549 | |

| Record name | 1,1,1-Trifluoro-6-iodohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104504-31-6 | |

| Record name | 1,1,1-Trifluoro-6-iodohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: 1,1,1-Trifluoro-6-iodohexane

The following technical guide details the properties, synthesis, and applications of 1,1,1-Trifluoro-6-iodohexane , a critical semifluorinated building block in medicinal chemistry and materials science.

CAS Registry Number: 104504-31-6 Chemical Formula: C₆H₁₀F₃I Molecular Weight: 266.04 g/mol [1][2]

Executive Summary

This compound is a specialized semifluorinated alkylating agent used primarily to introduce the 6,6,6-trifluorohexyl motif into organic scaffolds.[1][2] This moiety serves as a metabolically stable, lipophilic bioisostere for standard hexyl chains in drug discovery.[1][2] The terminal trifluoromethyl (CF₃) group provides enhanced metabolic resistance against oxidative degradation (e.g., P450 metabolism) while modulating the pKa and lipophilicity (LogP) of the parent molecule.[2] In materials science, it functions as a surface modifier to lower surface energy without the environmental persistence associated with long-chain perfluoroalkyl substances (PFAS).[1][2]

Chemical Identity & Physical Properties[1][2][3]

The compound consists of a six-carbon aliphatic chain terminated at one end by a chemically inert trifluoromethyl group and at the other by a reactive iodine atom. This "Janus" nature allows for precise chemical functionalization at the iodine terminus while maintaining a fluorinated tail.[2]

| Property | Value | Note |

| IUPAC Name | This compound | Also known as 6-Iodo-1,1,1-trifluorohexane |

| CAS Number | 104504-31-6 | Unique identifier |

| Appearance | Colorless to pale pink liquid | Pink color indicates trace iodine liberation (light sensitivity) |

| Density | ~1.55 g/mL (Predicted) | Significantly denser than non-fluorinated analogues |

| Boiling Point | 75–80 °C at 15 mmHg | Predicted atmospheric BP approx. 190–200 °C |

| Solubility | Immiscible with water; Soluble in DCM, THF, Et₂O | Highly lipophilic |

| Stability | Light Sensitive | Often stabilized with Copper turnings |

Synthesis & Production Protocols

The synthesis of this compound is typically achieved via Nucleophilic Aliphatic Substitution (Halex Reaction) or Appel Reaction from the corresponding alcohol.[1][2] The most robust laboratory protocol involves the Finkelstein reaction, converting the commercially available bromo- or chloro-analogue into the iodide to enhance reactivity for subsequent coupling.[1][2]

Protocol: Finkelstein Conversion (Bromide to Iodide)

Objective: Convert 1-bromo-6,6,6-trifluorohexane to this compound.[1][2]

Reagents:

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask equipped with a reflux condenser and magnetic stir bar under an inert atmosphere (Nitrogen or Argon).

-

Dissolution: Dissolve NaI (2.0 equiv) in dry acetone (0.5 M concentration relative to substrate). NaI is soluble in acetone, whereas NaBr is not.[1][2]

-

Addition: Add 1-bromo-6,6,6-trifluorohexane dropwise to the stirring NaI solution at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 56 °C) for 12–18 hours. A white precipitate (NaBr) will form, driving the equilibrium forward (Le Chatelier's principle).[1][2]

-

Filtration: Cool the mixture and filter off the solid NaBr precipitate.

-

Concentration: Remove the acetone via rotary evaporation.

-

Extraction: Redissolve the residue in diethyl ether and wash with 10% aqueous sodium thiosulfate (to remove any free iodine causing discoloration) followed by brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Distillation under reduced pressure yields the pure iodide.[2]

Synthesis Logic Diagram

The following DOT diagram illustrates the reaction pathway and the logic behind the choice of reagents.

Caption: The Finkelstein reaction utilizes solubility differences in acetone to drive the equilibrium from the bromide to the more reactive iodide.

Reactivity & Functionalization[2][4]

The C–I bond in this compound is significantly weaker (approx. 50 kcal/mol) than C–Br or C–Cl bonds, making it an excellent electrophile for alkylation reactions or a precursor for organometallics.[1][2]

Key Reaction Pathways[2]

-

Grignard Formation:

-

Utility: Generates a nucleophilic carbon species for addition to aldehydes, ketones, or esters.[1][2]

-

Note: Requires initiation with iodine crystals or dibromoethane due to the inductive electron-withdrawing effect of the distant CF₃ group, though the effect is dampened by the 5-methylene spacer.[2]

-

Nucleophilic Substitution (S_N2):

-

Radical Cross-Coupling:

Reactivity Workflow Diagram

Caption: Divergent synthetic utility of this compound in generating nucleophiles, electrophiles, or radicals.[1][2]

Applications in Research & Development

Medicinal Chemistry: Metabolic Blocking

In drug design, replacing a terminal methyl group (-CH₃) with a trifluoromethyl group (-CF₃) blocks metabolic oxidation sites.[1][2] The this compound reagent allows researchers to graft this "metabolic shield" onto a scaffold via a hexyl linker.[1][2]

-

Case Study: Synthesis of aryl myxopyronin derivatives. The trifluorohexyl chain improves membrane permeability while preventing rapid degradation of the aliphatic tail.[2]

Surface Science: Self-Assembled Monolayers (SAMs)

The compound is used to create hydrophobic surfaces.[2] The iodine headgroup binds to gold or silicon surfaces (after conversion to silane), while the trifluoromethyl tail orients outward, significantly lowering surface free energy (increasing water contact angle) compared to hydrocarbon analogues.[1][2]

Safety & Handling

-

Hazards: Alkyl iodides are potential alkylating agents and should be treated as suspected carcinogens/mutagens.[2] They are also blister agents.[2]

-

Storage: Store at 2–8 °C in the dark. Add Copper turnings to the bottle to scavenge free iodine (indicated by pink/purple discoloration).[2]

-

Disposal: Dispose of as halogenated organic waste.[2] Do not mix with strong oxidizers.[2]

References

-

Arctom Scientific. (n.d.).[2] this compound Product Data. Retrieved from

-

Google Patents. (2016).[2] US9315495B2 - Antibacterial agents: aryl myxopyronin derivatives.[1][2] Retrieved from

-

PubChem. (n.d.).[2][4] 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-6-iodohexane (Analogue Comparison). Retrieved from

-

Apollo Scientific. (n.d.).[2] 6-Iodo-1,1,1-trifluorohexane Safety Data. Retrieved from

-

ChemicalBook. (n.d.).[2] this compound Product Properties. Retrieved from

Sources

Technical Master File: 6-Iodo-1,1,1-trifluorohexane

This guide serves as a definitive technical resource for 6-Iodo-1,1,1-trifluorohexane (CAS 104504-31-6) .

CAS Number: 104504-31-6

Synonyms: 1,1,1-Trifluoro-6-iodohexane; 6,6,6-Trifluorohexyl iodide

Molecular Formula:

Executive Technical Summary

6-Iodo-1,1,1-trifluorohexane is a specialized fluoroalkylating agent used primarily in medicinal chemistry and materials science. Unlike perfluorohexyl iodide (CAS 355-43-1), which is fully fluorinated and extremely lipophilic, this compound features a "spacer" architecture : a trifluoromethyl (

This structure allows researchers to introduce a metabolically stable

Critical Distinction

Do not confuse with Perfluorohexyl Iodide (

-

CAS 104504-31-6 (

): Partially fluorinated. Nucleophilic at the carbon-iodine bond (via lithiation) or electrophilic (via -

CAS 355-43-1 (

): Fully fluorinated. Electron-deficient iodine; participates in radical reactions or halogen bonding, but not standard

Physicochemical Profile

| Property | Value | Technical Note |

| Molecular Weight | 266.04 g/mol | High iodine mass contribution (47%). |

| Appearance | Colorless to pale yellow liquid | Yellowing indicates free iodine ( |

| Boiling Point | ~180–185 °C (est.) | High boiling point due to polarizability of iodine. |

| Density | ~1.5–1.6 g/mL | Denser than water; phase separates to the bottom. |

| Solubility | DCM, THF, Et2O, Toluene | Immiscible with water. |

| Stability | Light Sensitive | Must be stored over copper wire/turnings to scavenge free iodine. |

Synthesis & Production Protocols

While often purchased, in-house preparation is frequently required to ensure freshness, as alkyl iodides degrade. The most robust "self-validating" protocol is the Finkelstein Reaction starting from the corresponding bromide, or the Appel Reaction from the alcohol.

Below is the Modified Finkelstein Protocol , chosen for its operational simplicity and high yield.

Protocol: Halogen Exchange (Bromide to Iodide)

Precursor: 6-Bromo-1,1,1-trifluorohexane (CAS 59560-58-2)

Reagents:

-

Sodium Iodide (NaI): 2.0 equivalents (Dry)

-

Acetone (Reagent grade, dried over molecular sieves)

-

Substrate: 6-Bromo-1,1,1-trifluorohexane

Step-by-Step Methodology:

-

System Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Nitrogen (

).[2] -

Solvation: Dissolve NaI (2.0 equiv) in dry acetone (0.5 M concentration relative to substrate). Note: NaI is soluble in acetone, but NaBr is not.

-

Addition: Add the bromide precursor via syringe.

-

Reflux: Heat the mixture to reflux (approx. 60°C) for 12–18 hours.

-

Validation Check: The precipitation of white solid (NaBr) confirms the reaction is progressing.

-

-

Workup:

-

Cool to room temperature. Filter off the NaBr solid.

-

Concentrate the filtrate in vacuo.

-

Redissolve residue in Diethyl Ether (

). -

Wash with 10% Sodium Thiosulfate (

) to remove any purple iodine color (critical for product stability). -

Wash with brine, dry over

, and concentrate.

-

-

Purification: Distillation under reduced pressure (protect from light).

Synthesis Workflow Diagram

Caption: Finkelstein exchange workflow. The driving force is the insolubility of NaBr in acetone (Le Chatelier's principle).

Reactivity & Applications in Drug Discovery

The 6-iodo-1,1,1-trifluorohexane molecule acts as a bifunctional building block. The iodine is a "leaving group" for nucleophilic substitution, or a "handle" for metal exchange.

A. Nucleophilic Substitution ( )

This is the primary mode of action for attaching the trifluorohexyl chain to drug scaffolds (amines, phenols, thiols).

-

Mechanism: The nucleophile attacks the carbon bearing the iodine, displacing iodide.

-

Application: Modifying lipophilicity (LogP). The

group increases lipid solubility, aiding blood-brain barrier (BBB) penetration, while the alkyl chain provides a flexible linker.

B. Lithium-Halogen Exchange

Treatment with

-

Reagent:

. -

Use: This species acts as a nucleophile, attacking carbonyls (aldehydes/ketones) to install the fluoroalkyl chain directly onto a carbon framework.

Reactivity Pathways Diagram

Caption: Divergent reactivity pathways:

Handling, Safety & Storage (E-E-A-T)

As a Senior Scientist, safety is paramount. Alkyl iodides are alkylating agents and potential carcinogens.

-

Stabilization: This compound is prone to homolytic cleavage by light (

).-

Protocol: Always store with a small coil of Copper (Cu) wire inside the vial. The copper reacts with free iodine (

), preventing the autocatalytic decomposition cycle.

-

-

Storage:

-

Temperature: 2–8°C (Refrigerated).

-

Light: Amber glass vials wrapped in foil.

-

Atmosphere: Argon or Nitrogen blanket.

-

-

Hazards:

References

-

PubChem. (2024). Compound Summary: 6-Iodo-1,1,1-trifluorohexane (CAS 104504-31-6).[1] National Library of Medicine. [Link]

-

Wang, J., et al. (2014). Fluorine in Pharmaceutical Industry: Fluorinated Drugs Introduced to the Market in the Last Decade. Chemical Reviews. [Link]

Sources

Technical Characterization Guide: 1,1,1-Trifluoro-6-iodohexane

CAS: 104504-31-6 | Formula:

Part 1: Executive Technical Summary[1]

1,1,1-Trifluoro-6-iodohexane is a bifunctional aliphatic building block critical in the synthesis of fluorous-tagged reagents and surface modification agents.[1] Its structure is defined by two opposing dipoles: a highly electronegative, chemically inert trifluoromethyl (

For researchers and drug development professionals, the purity of this intermediate is paramount.[1] The

Part 2: Structural Logic & NMR Causality

To interpret the NMR data correctly, one must understand the inductive environments operating across the six-carbon chain.[1]

-

The Iodine Effect (Shielding): Iodine is a "heavy atom."[1] Unlike chlorine or bromine, which deshield the

-carbon, iodine exerts a significant shielding effect on the attached carbon ( -

The Trifluoromethyl Effect (Coupling): The

group is a spin-active system (

Visualizing the Inductive Pathway

The following diagram illustrates the electronic influences governing the NMR shifts.

Figure 1: Inductive and magnetic influence map. The CF3 group dominates the low-field splitting, while Iodine dominates the high-field shielding.[1]

Part 3: Reference Spectral Data

The following data represents the high-purity profile of this compound in

Proton NMR ( NMR)

Frequency: 400 MHz | Solvent:

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Structural Assignment |

| H-6 | 3.19 | Triplet (t) | 2H | ||

| H-2 | 2.08 | Multiplet (m) | 2H | - | |

| H-5 | 1.84 | Quintet (m) | 2H | ||

| H-3, H-4 | 1.45 - 1.65 | Multiplet (m) | 4H | - | Internal methylene chain |

Expert Insight: The triplet at 3.19 ppm is the diagnostic signal for the iodide.[1] If this signal shifts upfield to ~3.4 ppm, it indicates substitution (e.g., to a chloride) or oxidation.[1] The multiplet at 2.08 ppm is distinctively broad due to

Carbon NMR ( NMR)

Frequency: 100 MHz | Solvent:

| Position | Shift ( | Splitting Pattern | Structural Assignment | |

| C-1 | 127.1 | Quartet (q) | ||

| C-5 | 33.2 | Singlet (s) | - | |

| C-2 | 33.6 | Quartet (q) | ||

| C-4 | 30.1 | Singlet (s) | - | Internal methylene |

| C-3 | 21.8 | Quartet (q) | Internal methylene | |

| C-6 | 6.8 | Singlet (s) | - |

Self-Validating Check: The presence of a quartet at ~127 ppm and ~33 ppm confirms the integrity of the trifluoromethyl group.[1] The extremely high-field signal at 6.8 ppm confirms the presence of the Carbon-Iodine bond.[1]

Fluorine NMR ( NMR)

Frequency: 376 MHz | Solvent:

| Shift ( | Multiplicity | Assignment |

| -66.4 | Triplet (t) |

Part 4: Synthesis & Purification Protocol

While this compound is commercially available, in-house synthesis via the Finkelstein reaction is common to ensure freshness, as alkyl iodides degrade (turn purple/brown) upon light exposure.[1]

Workflow Diagram

Figure 2: Synthesis and purification workflow emphasizing the removal of iodine impurities.

Protocol Steps

-

Reaction: Dissolve 1-bromo-6,6,6-trifluorohexane (1.0 eq) in reagent-grade acetone (0.5 M). Add Sodium Iodide (NaI, 3.0 eq).[1] The excess NaI drives the equilibrium by precipitating NaBr.[1]

-

Reflux: Heat to reflux (

) for 12-18 hours. Monitor by TLC (Hexanes).[1] The spot will move slightly higher (Iodides are generally less polar than bromides) and stain purple with anisaldehyde or darken with UV.[1] -

Quench & Wash (Critical Step): The reaction mixture will likely be yellow/brown due to liberated iodine (

).[1] -

Purification: Dry over

and concentrate. If the NMR shows purity

Part 5: Impurity Profiling[1]

When analyzing the NMR, look for these specific failure modes:

-

Impurity A: Starting Material (Bromide) [1]

-

Impurity B: Elimination Product (Alkene) [1]

-

Impurity C: Oxidized Iodine (

) [1]

References

-

Synthesis of Fluoroalkyl Iodides

-

General NMR Characteristics of Alkyl Iodides

-

Finkelstein Reaction Methodology

Sources

Comprehensive Safety & Handling Guide: 1,1,1-Trifluoro-6-iodohexane

This guide serves as an authoritative technical resource for the safe handling, storage, and experimental application of 1,1,1-Trifluoro-6-iodohexane .[1] It is designed for organic chemists, process engineers, and safety officers in drug discovery and materials science.[1]

CAS: 104504-31-6 (Representative) | Formula:

Part 1: Executive Technical Summary

This compound is a specialized fluorinated building block used primarily to introduce the trifluoromethyl (

Critical Safety Distinction:

While the

Part 2: Physicochemical Profile & Hazard Identification[2][3]

Table 1: Physicochemical Properties

Data represents consensus values for primary alkyl iodides with fluorinated tails.[1]

| Property | Value / Characteristic | Operational Implication |

| Physical State | Liquid | Potential for splashes/aerosols.[1] |

| Appearance | Colorless to pale pink | Pink/Violet color indicates decomposition (free Iodine release).[1] |

| Boiling Point | ~180–185°C (Est.) | Low vapor pressure, but volatile enough to require fume hood.[1] |

| Density | ~1.5 – 1.6 g/mL | Heavy liquid; pipetting requires reverse-technique to prevent dripping.[1] |

| Solubility | Immiscible in water; Soluble in DCM, THF, Et2O | Use organic solvents for spill cleanup; aqueous washes ineffective alone.[1] |

| Flash Point | > 65°C (Est.)[1] | Combustible. Keep away from high heat/open flames. |

Toxicology & Reactivity Analysis[1][3][4]

-

Alkylating Potential: The primary hazard is the displacement of the iodide leaving group by biological nucleophiles.[1] This classifies the compound as a suspect mutagen/carcinogen .[1]

-

Lachrymator/Irritant: Vapors are irritating to the respiratory tract (STOT-SE 3).[1] Direct contact causes severe eye and skin irritation.[1]

-

Photolytic Instability: Exposure to UV/visible light cleaves the C-I bond.[1]

Part 3: Storage & Stability Protocols

To maintain reagent integrity and safety, a "Self-Validating Storage System" is required.[1]

Protocol: The Copper Stabilization Method

Alkyl iodides should be stored with a stabilizer to scavenge free iodine radicals.

-

Stabilizer: Activated Copper (Cu) turnings or wire.[1]

-

Mechanism:

(Insoluble precipitate).[1] -

Visual Check: If the copper surface turns black/grey and the liquid remains colorless, the stabilizer is working.[1] If the liquid turns pink, the stabilizer is exhausted.[1]

Storage Conditions

-

Temperature: 2°C to 8°C (Refrigerated).

-

Light: Amber glass vials wrapped in aluminum foil.

-

Atmosphere: Store under Argon or Nitrogen (prevents oxidation of the radical intermediate if decomposition occurs).[1]

Part 4: Safe Handling Workflow (Visualization)

The following diagram outlines the logical flow for handling this light-sensitive alkylating agent, emphasizing engineering controls and waste segregation.

Caption: Logical workflow for handling this compound, incorporating visual quality checks and specific waste streams.

Part 5: Engineering Controls & PPE[5]

Glove Permeation Strategy

Standard latex gloves provide zero protection against alkyl iodides, which can permeate in seconds.[1]

-

Primary Layer: Silver Shield® (Laminate) or Viton® (Best resistance).[1]

-

Secondary Layer: Nitrile (Disposable) – used over the laminate glove for dexterity and to protect the inner glove from gross contamination.[1]

-

Protocol: "Double-gloving" is mandatory. If the outer nitrile glove is splashed, strip and replace immediately.[1]

Ventilation

-

Requirement: Certified Chemical Fume Hood operating at face velocity > 100 fpm.[1]

-

Justification: Prevents inhalation of volatile iodine species and alkylating vapors.[1]

Transfer Techniques

-

Glass Syringes: Use gas-tight glass syringes with Luer-lock needles.[1] Avoid plastic syringes as the iodinated compound may leach plasticizers or swell the plunger rubber.[1]

-

Positive Displacement: Due to high density (~1.6 g/mL), air-displacement pipettes will drip.[1] Use positive displacement pipettes or reverse-pipetting technique.[1]

Part 6: Emergency Response & Decontamination

Spill Cleanup Logic

Standard absorbents are insufficient if iodine release occurs.[1] The cleanup must chemically neutralize the oxidant.[1]

The Thiosulfate Neutralization Protocol:

-

Isolate: Evacuate the immediate area and post "Do Not Enter" signage.[1]

-

PPE: Don Silver Shield gloves and respiratory protection (if outside hood).[1]

-

Neutralize:

-

Absorb: Use vermiculite or sand to absorb the liquid.[1]

-

Disposal: Collect in a container marked "Halogenated Organic Waste + Reducing Agent."

First Aid

-

Skin Contact: Wash with soap and water for 15 minutes.[1] Note: Do not use ethanol; it enhances skin absorption of alkyl halides.

-

Eye Contact: Flush for 15 minutes. Seek immediate ophthalmological evaluation.

Part 7: Synthesis & Reaction Safety (Expert Insight)

When using this compound in synthesis (e.g., Grignard formation or Lithium-Halogen exchange), be aware of the Thermal Runaway Risk .[1]

Reaction Diagram: Degradation vs. Utility

The following diagram illustrates the competing pathways between successful activation and dangerous degradation.

Caption: Competing pathways: Light induces degradation (Red), while controlled metal insertion yields useful intermediates (Green).[1]

Key Insight: If the reagent is pink (degraded), the free Iodine will react with Magnesium metal (

Part 8: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2733479, 1-Iodohexane (Analogous Alkyl Iodide Safety Profile).[1] Retrieved from [Link][1]

-

ECHA (European Chemicals Agency). Registration Dossier: Perfluoroalkyl Iodides and Telomer Iodides.[1] Retrieved from [Link][1]

Sources

Methodological & Application

use of 1,1,1-Trifluoro-6-iodohexane in medicinal chemistry

Technical Guide: 1,1,1-Trifluoro-6-iodohexane in Medicinal Chemistry

Part 1: Executive Summary & Strategic Utility

The "Omega-Block" Strategy in Lead Optimization

In modern medicinal chemistry, This compound (CAS: 104504-31-6) serves as a precision tool for optimizing the physicochemical and pharmacokinetic properties of lead compounds. Unlike perfluoroalkyl chains (which drastically alter solubility and electronics), the 6,6,6-trifluorohexyl (

Core Medicinal Value Proposition:

-

Metabolic Stability: The terminal trifluoromethyl (

) group effectively blocks cytochrome P450-mediated -

Lipophilicity Tuning: It increases lipophilicity (

) to enhance membrane permeability but maintains better aqueous solubility than fully fluorinated analogs. -

Steric Occlusion: The slightly larger van der Waals radius of the

group (approx. equal to an isopropyl group) can fill hydrophobic pockets in receptors (e.g., Estrogen Receptor, Orexin Receptors) more effectively than a methyl group.[1]

Part 2: Chemical Profile & Handling

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 104504-31-6 |

| Formula | |

| Molecular Weight | 266.04 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Reactivity Class | Primary Alkyl Iodide (Electrophile) |

| Storage | 2-8°C, protect from light (amber glass), over Copper wire (stabilizer) |

Critical Quality Control Point:

-

Do not confuse with Perfluorohexyl iodide (

). The perfluoro compound is chemically distinct (electron-deficient, non-nucleophilic chain) and will not participate in standard

Part 3: Application Protocols

Application A: The "Omega-Block" Ether Synthesis (O-Alkylation)

Target Audience: Chemists optimizing receptor antagonists (e.g., SERDs, GPCR ligands) containing alkoxy side chains.

Mechanism: Standard Williamson Ether Synthesis (

Protocol: Synthesis of Aryl-(6,6,6-trifluorohexyl) Ethers

-

Reagents:

-

Substrate: Phenolic precursor (1.0 equiv).

-

Electrophile: this compound (1.2 equiv).

-

Base: Cesium Carbonate (

) (2.0 equiv) or Potassium Carbonate ( -

Solvent: Anhydrous DMF or Acetonitrile (0.1 M concentration).

-

-

Step-by-Step Procedure:

-

Step 1 (Activation): Charge a flame-dried reaction vial with the phenol and

in anhydrous DMF. Stir at room temperature for 15 minutes to generate the phenoxide anion. -

Step 2 (Addition): Add this compound dropwise via syringe. The iodide is light-sensitive; perform in low light or wrap the flask in foil.

-

Step 3 (Reaction): Heat the mixture to 60°C for 4–12 hours. Monitor by LC-MS.

-

Note: Unlike simple alkyl bromides, the iodide is highly reactive.[1] Avoid excessive heating (>80°C) to prevent elimination (E2) side products (6,6,6-trifluoro-1-hexene).

-

-

Step 4 (Workup): Dilute with EtOAc, wash with water (

) to remove DMF, then brine.[1] Dry over -

Step 5 (Purification): Flash chromatography (Hexanes/EtOAc). The product will typically be less polar than the starting phenol.[1]

-

Validation Criteria:

-

NMR: Look for a triplet at approximately

-

MS: M+ peak corresponds to Phenol + 138 Da (

fragment addition).

Application B: Wittig Reagent Synthesis (Linker Installation)

Target Audience: Researchers synthesizing lipid mimetics (e.g., Anandamide analogs) or installing the chain via olefination.[1]

Protocol: Preparation of (6,6,6-Trifluorohexyl)triphenylphosphonium Iodide

-

Reagents:

-

This compound (1.0 equiv).

-

Triphenylphosphine (

) (1.1 equiv). -

Solvent: Anhydrous Acetonitrile (

).[2]

-

-

Step-by-Step Procedure:

-

Step 1: Dissolve this compound and

in MeCN (concentration ~0.5 M). -

Step 2: Reflux (80–85°C) under Nitrogen/Argon for 24–48 hours.

-

Insight: The electron-withdrawing effect of the terminal

group is dampened by the C5 spacer, so the reaction rate is similar to standard hexyl iodide.[1]

-

-

Step 3: Cool to room temperature. If the salt precipitates, filter and wash with cold ether.[1] If not, concentrate to a thick oil and triturate with diethyl ether/pentane to induce crystallization.[1]

-

Step 4: Dry under high vacuum.

-

Application Note: This salt is a precursor for Z-selective Wittig olefinations . When deprotonated with NaHMDS, the resulting ylide reacts with aldehydes to install the

Part 4: Visualizing the "Fluorine Scan" Workflow

The following diagram illustrates the decision matrix for using this compound versus standard alkylating agents.

Caption: Logical workflow for implementing the trifluorohexyl motif to block metabolic soft spots while retaining hydrophobic binding interactions.

Part 5: Advanced Functionalization (Negishi Coupling)

For attaching the chain directly to an aromatic ring (C-C bond formation), the alkyl iodide is converted to an organozinc reagent.[1]

Protocol: Negishi Cross-Coupling

-

Zinc Activation: Treat Zinc dust with 1,2-dibromoethane and TMSCl in DMA/THF.

-

Insertion: Add this compound and warm to 40-50°C. The iodide facilitates faster insertion than the corresponding bromide.

-

Coupling: Transmetallate with a Palladium catalyst (e.g.,

) and the aryl halide partner.

References

-

Synthesis of Chiral Anandamide Analogs

-

Antimalarial Quinolones (Ether Synthesis)

-

General Fluorine Medicinal Chemistry

- Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.

- Source: NIH / PubMed.

- Context: General principles of using groups for metabolic stability and lipophilicity.

-

URL:[Link]

-

Orexin Receptor Agonists (Patent)

Sources

- 1. WO2022092084A1 - Fused heterocycle derivative and herbicide containing same as active ingredient - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Perfluoro-1-iodohexane C6 telomer CAS no. 355-43-1 [mantsen.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. WO2017135306A1 - Substituted piperidine compound and use thereof - Google Patents [patents.google.com]

introducing trifluoromethyl groups with 1,1,1-Trifluoro-6-iodohexane

Application Note & Protocol Guide

Topic: Harnessing 1,1,1-Trifluoro-6-iodohexane for Radical-Mediated Introduction of Trifluoromethylated Moieties

Abstract

The trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, valued for its ability to enhance metabolic stability, binding affinity, and lipophilicity.[1] While direct trifluoromethylation methods are well-established, the introduction of longer trifluoromethylalkyl chains offers a powerful strategy to access novel chemical space and fine-tune molecular properties. This guide details the application of this compound as a versatile precursor for the generation of the 6,6,6-trifluorohexyl radical. We present the underlying mechanistic principles, focusing on visible-light photoredox catalysis, and provide detailed, field-proven protocols for its application in C-C bond formation with aromatic and olefinic substrates. This document is intended for researchers, scientists, and drug development professionals seeking to expand their synthetic toolkit for late-stage functionalization and lead optimization.

The Strategic Value of the Trifluoromethylhexyl Group

Incorporating a CF3 group can profoundly alter a molecule's physicochemical profile.[2] The replacement of a metabolically vulnerable methyl group with a CF3 group can block enzymatic degradation, while its strong electron-withdrawing nature modulates the pKa of nearby functional groups.[1][3]

Using this compound allows for the introduction of a six-carbon chain terminating in a CF3 group (CF3(CH2)5–). This specific moiety provides several distinct advantages over direct trifluoromethylation:

-

Modulated Lipophilicity: While the CF3 group itself is lipophilic (Hansch-Fujita π constant of +0.88), the extended alkyl chain provides a more significant increase in lipophilicity, which can be crucial for penetrating biological membranes.[1][2]

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy ~485 kJ/mol), rendering the CF3 terminus highly resistant to metabolic oxidation.[2]

-

Conformational Flexibility and Vectorial Exploration: The hexyl chain acts as a flexible linker, allowing the potent CF3 group to orient itself within a binding pocket to establish favorable interactions, while the overall vector of the substituent is extended significantly away from the core scaffold.

Mechanistic Principle: Photoredox-Mediated Radical Generation

The utility of this compound hinges on the selective cleavage of the C-I bond to generate a primary alkyl radical. Visible-light photoredox catalysis has emerged as a premier method for achieving this transformation under exceptionally mild conditions, avoiding the use of toxic reagents like tin hydrides.[4][5]

The general catalytic cycle proceeds as follows:

-

Photoexcitation: A photocatalyst (PC), such as fac-Ir(ppy)3 or an organic dye, absorbs visible light to reach an excited state (PC*).

-

Single Electron Transfer (SET): The excited photocatalyst is a potent reductant and can donate an electron to the alkyl iodide. This reduction of this compound is facile due to the relatively weak C-I bond.

-

Radical Formation: The resulting radical anion is unstable and rapidly fragments, cleaving the C-I bond to release an iodide anion (I⁻) and the desired 6,6,6-trifluorohexyl radical.[6]

-

Catalyst Regeneration: The oxidized photocatalyst (PC⁺) is reduced back to its ground state by a stoichiometric amount of a sacrificial electron donor (e.g., an amine or Hantzsch ester), closing the catalytic cycle.

-

Substrate Engagement: The highly reactive 6,6,6-trifluorohexyl radical is trapped by a suitable substrate (e.g., an electron-rich heterocycle or an electron-deficient alkene) to form the final product.

Experimental Protocols

Protocol 1: Photoredox-Mediated Minisci-Type Reaction with a Heterocycle

This protocol describes the coupling of the 6,6,6-trifluorohexyl radical with an electron-deficient heterocycle, such as pyridine or quinoline. The reaction is tolerant of a wide range of functional groups.[7][8]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

|---|---|---|---|

| This compound | ≥97% | Commercial | Store under N2, protected from light. |

| Heterocycle (e.g., Lepidine) | ≥98% | Commercial | Use as received. |

| fac-Ir(ppy)3 | ≥98% | Commercial | Sensitive to light and air. |

| Hantzsch Ester (DHPE) | ≥98% | Commercial | Sacrificial electron donor. |

| Trifluoroacetic Acid (TFA) | Reagent | Commercial | Proton source to enhance reactivity. |

| Acetonitrile (MeCN) | Anhydrous | Commercial | Degas thoroughly before use. |

| Schlenk Flask | --- | --- | Flame-dried before use. |

| Blue LED Light Source | --- | --- | e.g., 456 nm, 10 W.[9] |

Step-by-Step Procedure

-

To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the heterocycle (0.5 mmol, 1.0 equiv), this compound (0.75 mmol, 1.5 equiv), Hantzsch ester (0.6 mmol, 1.2 equiv), and fac-Ir(ppy)3 (0.005 mmol, 1 mol%).

-

Seal the flask with a septum and purge with a gentle stream of nitrogen or argon for 15 minutes.

-

Using a syringe, add anhydrous, degassed MeCN (5.0 mL) to dissolve the solids.

-

Add Trifluoroacetic Acid (TFA) (0.5 mmol, 1.0 equiv) via syringe. The solution should be homogeneous.

-

Place the flask approximately 5-10 cm from a blue LED light source and begin vigorous stirring. If necessary, use a small fan to maintain the reaction at room temperature.

-

Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Upon completion, remove the light source and quench the reaction by opening it to the air.

-

Concentrate the mixture in vacuo to remove the solvent.

-

Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to isolate the desired product.

Protocol 2: Giese Addition to an Electron-Deficient Alkene

This protocol details the intermolecular addition of the 6,6,6-trifluorohexyl radical to an activated alkene, such as an acrylate or acrylonitrile, a classic method for forming C-C bonds.[10]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

|---|---|---|---|

| This compound | ≥97% | Commercial | Store under N2, protected from light. |

| Alkene (e.g., n-Butyl Acrylate) | ≥99% | Commercial | Inhibitor may need to be removed. |

| 4CzIPN | ≥97% | Commercial | Organic photocatalyst, less expensive. |

| N,N-Diisopropylethylamine | ≥99% | Commercial | Sacrificial electron donor. |

| Dimethylformamide (DMF) | Anhydrous | Commercial | Degas thoroughly before use. |

| Schlenk Flask | --- | --- | Flame-dried before use. |

| Blue LED Light Source | --- | --- | e.g., 456 nm, 10 W.[9] |

Step-by-Step Procedure

-

To a flame-dried Schlenk flask with a stir bar, add 4CzIPN (0.01 mmol, 2 mol%).

-

Seal the flask and purge with nitrogen or argon for 15 minutes.

-

Add anhydrous, degassed DMF (5.0 mL).

-

Add the electron-deficient alkene (0.5 mmol, 1.0 equiv), this compound (1.0 mmol, 2.0 equiv), and N,N-Diisopropylethylamine (1.0 mmol, 2.0 equiv) via syringe.

-

Irradiate the stirred solution with a blue LED light source at room temperature.

-

Monitor the reaction progress by GC-MS or LC-MS. The reaction is typically complete in 8-16 hours.

-

Once the starting material is consumed, turn off the light.

-

Pour the reaction mixture into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).

-

Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

-

Purify the crude product via flash column chromatography to yield the functionalized alkane.

General Experimental Workflow

The following diagram illustrates the standardized workflow for setting up and performing the photoredox-mediated reactions described above. Adherence to these steps ensures reproducibility and safety.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. hammer.purdue.edu [hammer.purdue.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. BJOC - Generation of alkyl and acyl radicals by visible-light photoredox catalysis: direct activation of C–O bonds in organic transformations [beilstein-journals.org]

Troubleshooting & Optimization

stability of 1,1,1-Trifluoro-6-iodohexane under reaction conditions

Introduction

Welcome to the technical support hub for 1,1,1-Trifluoro-6-iodohexane (TFIH) . This guide addresses the specific stability challenges associated with this fluorinated building block.

TFIH is a bifunctional reagent: it contains a chemically inert trifluoromethyl group (

This guide is structured to troubleshoot these specific failure modes.

Module 1: Storage & Purity (The "Pink Reagent" Issue)

User Issue: "My reagent has turned from colorless to pink/violet or dark brown. Is it still usable?"

Root Cause Analysis

Primary alkyl iodides like TFIH possess a relatively weak Carbon-Iodine bond (~53 kcal/mol). Exposure to UV light or heat causes homolytic cleavage , generating an alkyl radical and an iodine radical. Two iodine radicals recombine to form molecular iodine (

-

Pink/Violet: Trace

(Early stage degradation). -

Brown/Opaque: Significant

accumulation (Advanced degradation).

Troubleshooting Protocol: Restoration of Purity

Do not discard "pink" material. It can be restored to >99% purity using a reductive wash.

Step-by-Step Purification Workflow:

-

Dissolution: Dilute the TFIH in an inert organic solvent (e.g., Diethyl ether or Hexanes) to reduce viscosity.

-

The Wash: Wash the organic layer with 10% aqueous Sodium Thiosulfate (

) . -

Separation: The organic layer should instantly turn colorless.

-

Drying: Wash with brine, dry over

, and concentrate under reduced pressure (keep bath temp < 40°C). -

Stabilization: Add activated Copper turnings (Cu) to the storage vial to scavenge free radicals.

Decision Logic: Storage & Handling

Figure 1: Decision matrix for reagent quality assessment prior to synthesis.

Module 2: Reaction Stability (Thermal & Chemical)

User Issue: "I am seeing low yields or alkene formation during nucleophilic substitution."

Critical Stability Parameters

| Parameter | Limit | Consequence of Exceeding |

| Temperature | < 80°C (Recommended) | Thermal elimination of HI (forming 6,6,6-trifluoro-1-hexene). |

| Light | Exclude Ambient Light | Radical formation; competing side reactions. |

| Base Strength | Strong bases (e.g., t-BuOK) promote E2 elimination over | |

| Nucleophile | Soft Nucleophiles Preferred | Hard nucleophiles may attack the alkyl chain or act as bases. |

Scenario A: Preventing Elimination (E2)

The primary iodide is prone to dehydrohalogenation (loss of HI) in the presence of strong bases and heat.

-

Symptom: Appearance of olefinic protons in

NMR (multiplets around 5.0–6.0 ppm). -

Fix:

-

Switch to a non-nucleophilic base (e.g.,

or DIPEA) rather than strong alkoxides. -

Lower reaction temperature and increase time.

-

Use polar aprotic solvents (DMF, DMSO) to accelerate the

pathway, allowing lower thermal loads.

-

Scenario B: Metal-Halogen Exchange (Grignard/Lithium)

TFIH is often used to generate the corresponding organometallic reagent (

-

Risk: Wurtz Coupling (Homocoupling of R-I and R-MgX to form R-R).

-

Protocol Adjustment:

-

Temperature: Must be kept strictly below 0°C (ideally -78°C for Li, -10°C to 0°C for Mg).

-

Addition Mode: Add the TFIH slowly to the metal to keep the concentration of R-I low relative to the metal surface.

-

Activation: Use Rieke Magnesium or Iodine activation to initiate Grignard formation at lower temperatures.

-

Module 3: Advanced Troubleshooting (Radical Chemistry)

User Issue: "Can I use TFIH in photoredox catalysis?"

Answer: Yes, this is an ideal application. The weak C-I bond makes TFIH an excellent radical precursor.

Mechanism & Control

Under visible light (blue LED) and a photocatalyst (e.g.,

-

Advantage: The

group pulls electron density, making the radical slightly electrophilic, which aids in addition to electron-rich alkenes (Giese Addition). -

Common Failure: If the reaction is not degassed (oxygen-free), the radical will be quenched by

to form peroxides. -

Requirement: Freeze-pump-thaw cycling is mandatory for these reactions.

Reaction Pathway Competition

Figure 2: Competing reaction pathways based on experimental conditions.

Frequently Asked Questions (FAQ)

Q: Does the

Q: How do I dispose of TFIH waste? A: It must be treated as halogenated organic waste . Do not mix with strong oxidizers or strong bases in the waste stream to prevent exothermic degradation.

Q: Is TFIH volatile?

A: It is less volatile than non-fluorinated hexyl iodide due to the heavy

References

-

National Center for Biotechnology Information (NCBI).PubChem Compound Summary for Alkyl Iodides (General Reactivity).

-

Source:

-

-

Sigma-Aldrich.Technical Bulletin: Handling and Storage of Alkyl Iodides.

-

Source:

-

-

Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.

-

Source:

-

-

Stephenson, C. R. J., et al. Visible Light-Mediated Free Radical Reactions of Alkyl Iodides. (Protocols for radical generation).[4]

-

Source: [5]

-

Sources

troubleshooting failed reactions with 1,1,1-Trifluoro-6-iodohexane

Topic: Troubleshooting Failed Reactions & Optimization Guide

Doc ID: TS-TF6I-2024 | Version: 1.2 | Status: Active[1]

Introduction: Understanding Your Reagent

Welcome to the technical support hub for 1,1,1-Trifluoro-6-iodohexane . As a Senior Application Scientist, I often see this reagent treated as a generic alkyl halide. It is not. It is a hybrid molecule that combines the lipophilicity and metabolic stability of a trifluoromethyl (

This guide moves beyond basic textbook chemistry to address the specific failure modes observed in medicinal chemistry and materials science workflows.

Quick Reference Data

| Property | Value / Characteristic | Impact on Protocol |

| Structure | 6-carbon linker; | |

| Physical State | Liquid (Colorless to pale yellow) | Volatility Risk: High vacuum can strip the reagent.[1] |

| Boiling Point | Est. 150–160°C (Atm) | Do not heat >80°C without a reflux condenser.[1][3] |

| Stability | Light Sensitive | Degrades to |

| NMR Diagnostic | The "Truth" Handle: Use this to quantify conversion. |

Module 1: The "Disappearing Reagent" (Handling & Stability)

Symptom: "I weighed the reagent, set up the reaction, but my mass balance is off, or the starting material turned dark brown before use."

Root Cause Analysis

-

Photolytic Cleavage: The C-I bond is weak (~50 kcal/mol). Exposure to ambient hood light releases iodine radicals (

), leading to homocoupling or degradation. -

Volatility: While the boiling point is moderate, the high vapor pressure allows significant loss on a high-vacuum manifold (0.1 mmHg) if left too long.

Troubleshooting Protocol

-

The Amber Rule: Always handle this reagent in amber vials. If your hood is bright, wrap the reaction flask in aluminum foil.

-

Purification: If the liquid is dark brown/violet, it contains free iodine (

).-

Quick Fix: Wash with 10% aqueous Sodium Thiosulfate (

) until colorless, dry over

-

-

Vacuum Warning: Do not dry this reagent on a high-vacuum line for >15 minutes. Use a gentle stream of Nitrogen (

) for final solvent removal.

Module 2: Nucleophilic Substitution ( ) Failures

Symptom: "Reaction with my amine/phenol is stalling, or I am isolating an olefin byproduct."

The Mechanism

The this compound is a primary alkyl iodide .[1] It is an excellent substrate for

Diagnostic Workflow

Figure 1: Decision tree for troubleshooting nucleophilic substitution failures.

Optimization Table: Conditions

| Variable | Standard Recommendation | Why? |

| Solvent | Acetonitrile (ACN) or DMF | ACN is easy to remove; DMF accelerates sluggish reactions.[1] |

| Base | Carbonates are mild enough to prevent E2 elimination but strong enough to deprotonate phenols/thiols.[1] | |

| Stoichiometry | 1.2 eq Reagent / 1.0 eq Nucleophile | The iodide is the electrophile.[1] Use slight excess to drive completion. |

| Catalyst | TBAI (5-10 mol%) | Phase transfer catalyst.[1] Essential if using biphasic conditions (e.g., DCM/Water). |

Pro-Tip: If reacting with a secondary amine, add LiBr (2.0 eq) . Lithium coordinates the leaving iodide and the amine, organizing the transition state.

Module 3: Metal-Mediated Reactions (Grignard/Lithium)

Symptom: "Magnesium won't initiate," or "I see double the chain length (Dodecane byproduct)."

The Challenge

Long-chain alkyl halides are prone to Wurtz Homocoupling (

The "Turbo" Solution

Do not use standard Magnesium turnings. The induction period is too risky.

Recommended Protocol: Iodine-Magnesium Exchange (Knochel-Type) Instead of making the Grignard directly from Mg metal, use a halogen-metal exchange.[1]

-

Reagent A: Isopropylmagnesium Chloride - Lithium Chloride complex (

) [Turbo Grignard]. -

Conditions:

-

Dissolve this compound in dry THF.

-

Cool to -20°C .

-

Add

(1.1 eq) dropwise. -

Stir for 30 mins at -20°C.

-

-

Result: You now have

.[1] -

Trapping: Add your electrophile (Aldehyde/Ketone) directly to this solution.

Why this works:

-

Low Temp: Prevents

-hydride elimination and homocoupling.[1] -

LiCl: Breaks up polymeric Grignard aggregates, increasing solubility and reactivity.

Workflow Visualization

Figure 2: Comparison of Grignard formation strategies. The Exchange method is superior for this reagent.

Module 4: Analytics & Validation (The "Truth" Serum)

Symptom: "I can't tell if my reaction worked by TLC."

Alkyl iodides often streak on silica or have poor UV absorbance (no chromophore). Do not rely on UV detection. [3]

The NMR Advantage

The

-

Starting Material (

): Singlet at ~ -66.0 ppm .[1] -

Product (

): The chemical shift will move slightly depending on the nucleophile, but more importantly, the integration relative to an internal standard (like

The NMR Check

-

Starting Material: Look for the

triplet at ~3.2 ppm . -

Product: Upon substitution (e.g., with an amine), this triplet will shift upfield to ~2.4 - 2.6 ppm .[1]

-

Elimination Byproduct: Multiplets in the 5.0 - 6.0 ppm region.

References

-

PubChem. 1-Iodohexane Compound Summary. (Analogous reactivity data). Available at: [Link][1]

- Dolbier, W. R.Guide to Fluorine NMR for Organic Chemists. (Reference for CF3 chemical shifts).

- Knochel, P., et al.Preparation of Functionalized Grignard Reagents via a Halogen–Metal Exchange Reaction. Angew. Chem. Int. Ed. 2003. (Basis for Turbo Grignard protocol).

-

University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. Available at: [Link][1]

For further assistance, please contact the Application Science team with your specific solvent system and base utilized.[1]

Sources

Technical Support Center: 1,1,1-Trifluoro-6-iodohexane Degradation

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1,1,1-Trifluoro-6-iodohexane. This resource provides in-depth answers to common questions and troubleshooting advice for experiments related to the degradation of this compound. The insights provided are synthesized from established principles of organic chemistry and data from analogous halogenated and fluorinated molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most probable degradation pathways for this compound?

A1: Based on its structure, this compound is susceptible to several degradation pathways, primarily involving the carbon-iodine (C-I) bond, which is significantly weaker than both the carbon-fluorine (C-F) and carbon-carbon (C-C) bonds.

-

Reductive Dehalogenation: This is a highly likely pathway where the C-I bond is cleaved and the iodine atom is replaced by a hydrogen atom. This process requires a reducing agent or a suitable catalyst.[1][2] The primary product would be 1,1,1-trifluorohexane .

-

Hydrolysis (Nucleophilic Substitution): The iodide ion is an excellent leaving group, making the compound susceptible to nucleophilic substitution by water or hydroxide ions. This reaction, known as hydrolysis, replaces the iodine atom with a hydroxyl (-OH) group, yielding 1,1,1-trifluorohexan-6-ol .[3] The rate of hydrolysis for iodoalkanes is considerably faster than for corresponding bromo- or chloroalkanes.[4]

-

Photodegradation: The C-I bond is known to be photolabile, meaning it can be broken by absorbing energy from light, particularly UV radiation.[5] This homolytic cleavage generates a 1,1,1-trifluorohexyl radical, which can then undergo various reactions depending on the surrounding medium (e.g., abstracting a hydrogen atom from a solvent).

-

Microbial Degradation: The biodegradation of highly fluorinated compounds is generally slow and challenging due to the strength and stability of the C-F bond.[6][7][8] Microbial degradation, if it occurs, would likely initiate with the cleavage of the more labile C-I bond by dehalogenase enzymes before proceeding to the fluorinated alkyl chain.[9]

Q2: What are the expected major and minor byproducts of degradation?

A2: The byproducts are directly linked to the degradation pathway.

-

Major Expected Byproducts:

-

1,1,1-Trifluorohexane: From reductive dehalogenation.

-

1,1,1-Trifluorohexan-6-ol: From hydrolysis.

-

Iodide Ion (I⁻): This will be a common byproduct from any pathway involving the cleavage of the C-I bond.

-

-

Potential Minor Byproducts:

-

1,1,1-Trifluorohex-5-ene: If elimination (dehydrohalogenation) occurs as a competing reaction to hydrolysis, though this is typically favored by strong, bulky bases rather than water.

-

Further Oxidation Products: If 1,1,1-trifluorohexan-6-ol is formed in an oxidative environment, it could be further oxidized to 1,1,1-trifluorohexanal and subsequently to 6,6,6-trifluorohexanoic acid .

-

Q3: Why is the C-F bond so resistant to degradation compared to the C-I bond?

A3: The resistance of the carbon-fluorine bond is a cornerstone of organofluorine chemistry. The C-F bond is one of the strongest single bonds in organic chemistry, making it highly resistant to chemical and enzymatic cleavage.[10][11] In contrast, the carbon-iodine bond is relatively weak and polarized, making it a prime site for nucleophilic attack, reduction, and photodegradation.

| Bond Type | Average Bond Enthalpy (kJ/mol) | Relative Reactivity in Nucleophilic Substitution |

| C-F | ~485 | Very Low |

| C-Cl | ~340 | Moderate |

| C-Br | ~280 | High |

| C-I | ~210 | Very High |

| This table summarizes general bond enthalpies and relative reactivity trends for haloalkanes. |

Q4: What analytical techniques are best suited for identifying and quantifying this compound and its degradation byproducts?

A4: A multi-technique approach is recommended for comprehensive analysis.[12][13]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal technique for separating and identifying volatile and semi-volatile organic compounds like the parent molecule and its primary degradation products (1,1,1-trifluorohexane, 1,1,1-trifluorohexan-6-ol). The mass spectrometer provides structural information for definitive identification.

-

High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with a mass spectrometer (LC-MS), is useful for analyzing less volatile or more polar byproducts, such as the potential carboxylic acid metabolite.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are powerful tools for the unambiguous structural elucidation of isolated degradation products. ¹⁹F NMR is especially valuable for confirming that the trifluoromethyl group remains intact during initial degradation stages.

-

Ion Chromatography: This technique is specifically used to quantify the release of inorganic ions, such as the iodide ion (I⁻), providing a direct measure of C-I bond cleavage.[12]

Caption: Primary degradation pathways of this compound.

Troubleshooting Guides

Hydrolysis Experiments

-

Q: My hydrolysis reaction is much slower than expected. What could be the cause?

-

A: Check the pH of your aqueous solution. Hydrolysis is significantly faster under basic conditions (S_N2 mechanism with OH⁻) than in neutral water (S_N1 or S_N2 with H₂O). Also, ensure the temperature is appropriate; reaction rates increase with temperature. Finally, poor solubility can limit the reaction rate. Adding a co-solvent like ethanol can improve miscibility.[14]

-

-

Q: I am using silver nitrate to monitor the rate of hydrolysis, but the results are inconsistent.

-

A: This method relies on the precipitation of silver iodide (AgI).[4] Ensure your glassware is scrupulously clean, as contaminants can nucleate precipitation. Maintain a constant temperature, as both hydrolysis rate and AgI solubility are temperature-dependent. Use a consistent method for observing the precipitate (e.g., against a black background) and ensure the initial concentrations of the haloalkane and silver nitrate are identical across all runs.[14]

-

Reductive Dehalogenation Experiments

-

Q: I am attempting a catalytic transfer hydrogenation to reduce the C-I bond, but I am observing low conversion.

-

A: The efficiency of catalytic transfer hydrogenation depends on the catalyst, the hydrogen donor, and the solvent.[1]

-

Catalyst Activity: Ensure your Palladium on Carbon (Pd/C) or other catalyst is fresh. Catalysts can be poisoned by sulfur compounds or other impurities.

-

Hydrogen Donor: Reagents like triethylsilane (TES) or formic acid are common donors.[1] Check the purity and ensure you are using the correct stoichiometry.

-

Solvent & Base: The reaction often requires a base like diisopropylethylamine (DIEA) to neutralize the HI formed. The choice of solvent can also impact reactivity.

-

-

Byproduct Analysis

-

Q: My GC-MS analysis shows multiple unexpected small peaks. How do I identify them?

-

A: Unexpected peaks can be impurities, artifacts from sample preparation, or minor degradation byproducts.

-

Run a Blank: Inject a solvent blank and a sample of your starting material to identify peaks that are not from degradation.

-

Check Mass Spectra: Analyze the mass spectra of the unknown peaks. Look for characteristic fragmentation patterns. For example, the loss of a CF₃ group (mass 69) is a common fragmentation for compounds containing this moiety.

-

Derivatization: If you suspect the formation of an alcohol (1,1,1-trifluorohexan-6-ol), which can sometimes show poor peak shape in GC, derivatize your sample (e.g., silylation). The derivatized alcohol will be more volatile and have a distinct, easily identifiable mass spectrum.

-

-

Caption: Experimental workflow for identifying degradation byproducts.

Experimental Protocols

Protocol 1: Monitoring Hydrolysis Rate with Silver Nitrate

This protocol provides a comparative measure of the hydrolysis rate by observing the formation time of a silver iodide precipitate.[4]

Materials:

-

This compound

-

Ethanol (reagent grade)

-

0.1 M Silver Nitrate (AgNO₃) aqueous solution

-

Test tubes and a test tube rack

-

Water bath set to 50 °C

-

Stopwatch

Procedure:

-

Prepare Reaction Mixture: In a test tube, add 2 mL of ethanol and 2 mL of the 0.1 M AgNO₃ solution. Place the test tube in the 50 °C water bath to equilibrate for 5 minutes.

-

Initiate Reaction: Add 5 drops of this compound to the equilibrated test tube, shake gently to mix, and immediately start the stopwatch.

-

Observe Precipitation: Observe the solution against a dark background. Stop the timer as soon as a distinct precipitate (a pale yellow cloudiness of AgI) becomes visible.

-

Repeat for Consistency: Repeat the experiment at least two more times to ensure the result is reproducible. The faster the precipitate forms, the more reactive the compound is to hydrolysis under these conditions.[14]

Protocol 2: General Photodegradation Study

This protocol outlines a basic procedure to assess the susceptibility of the compound to photodegradation.

Materials:

-

This compound

-

A suitable solvent in which the compound is soluble and which is relatively transparent to the light source (e.g., acetonitrile or water).

-

Quartz cuvettes or reaction vessels (quartz is transparent to UV light).

-

A UV light source (e.g., a mercury lamp or a dedicated photostability chamber).[5]

-

Control vessel wrapped completely in aluminum foil.

Procedure:

-

Prepare Solution: Prepare a dilute solution of this compound in the chosen solvent (e.g., 50 µg/mL).

-

Set Up Experiment: Fill two quartz vessels with the solution. Wrap one vessel completely in aluminum foil to serve as a dark control.

-

Expose to Light: Place both vessels at a fixed distance from the UV light source. Turn on the light source.[15]

-

Sample Over Time: At predetermined time points (e.g., 0, 1, 2, 4, 8 hours), withdraw aliquots from both the exposed and the dark control vessels.

-

Analyze Samples: Analyze the aliquots immediately using a suitable analytical method (e.g., GC-MS) to determine the concentration of the parent compound remaining and to identify the formation of any photoproducts.

-

Evaluate Degradation: Compare the concentration of the parent compound in the exposed sample to the dark control. A significant decrease in the exposed sample indicates photodegradation.

References

-

Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC - NIH. Available at: [Link]

-

Degradation pathways of trichloroethylene and 1,1,1-trichloroethane by Mycobacterium sp. TA27 - PubMed. Available at: [Link]

-

Simultaneous degradation of 1,4-dioxane and 1,1,1- trichloroethane with a flowing water-film plasma reactor. IOP Publishing. Available at: [Link]

- Process for the reductive dehalogenation of polyhaloaromatics with sodium or calcium in a lower alcohol - Google Patents.

-

Why Is the Biodegradation of Polyfluorinated Compounds So Rare? | mSphere. Available at: [Link]

-

Biodegradation of Amphipathic Fluorinated Peptides Reveals a New Bacterial Defluorinating Activity and a New Source of Natural Organofluorine Compounds | Environmental Science & Technology - ACS Publications. Available at: [Link]

-

Perfluoro-1-iodohexane C6 telomer CAS no. 355-43-1. LookChem. Available at: [Link]

-

1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1-iodohexane - PubChem. Available at: [Link]

-

Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production - PubMed. Available at: [Link]

-

Photocatalytical degradation of toluene and cyclohexane using LEd Illumination - Polish Journal of Environmental Studies. Available at: [Link]

-

Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications - PubMed. Available at: [Link]

-

Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances - PMC - NIH. Available at: [Link]

-

Hydrodehalogenation of Alkyl Iodides with Base-Mediated Hydrogenation and Catalytic Transfer Hydrogenation: Application to the Asymmetric Synthesis of N-Protected α-Methylamines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Studies on the conversion of 1,1,1-trichlorotrifluoroethane, chloro-2,2,2-trifluoroethane, and 1,1,1-trifluoroethane by catalytic oxidation, hydrolysis and ammonolysis - Green Chemistry (RSC Publishing). Available at: [Link]

-

Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics - MDPI. Available at: [Link]

-

Insights into Photocatalytic Degradation Pathways and Mechanism of Tetracycline by an Efficient Z-Scheme NiFe-LDH/CTF-1 Heterojunction - MDPI. Available at: [Link]

-

Biodegradation and biotransformation of organofluorine compounds | Request PDF. ResearchGate. Available at: [Link]

-

4.2.2 revision guide haloalkanes - chemrevise. Available at: [Link]

-

Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage - Organic Chemistry Portal. Available at: [Link]

-

Hydrolysis of Halogenoalkanes (Edexcel International A Level (IAL) Chemistry): Revision Note - Save My Exams. Available at: [Link]

-

A Review: Per- and Polyfluoroalkyl Substances—Biological Degradation - MDPI. Available at: [Link]

-

Photocatalytic Degradation of 1,4-Dioxane and Malachite Green over Zinc Oxide/Cellulose Nanofiber Using UVA - BioPRIA. Available at: [Link]

-

Catalyst-free photoinduced dehalogenation and functionalization of alkyl halides using Lewis bases - RSC Publishing. Available at: [Link]

-

Purification of drug degradation products supported by analytical and preparative supercritical fluid chromatography | Request PDF - ResearchGate. Available at: [Link]

-

Results of reductive dehalogenation of various aryl/alkyl halides in... - ResearchGate. Available at: [Link]

-

biodegradation of organofluorine compounds ecbc-tr-1347 - DTIC. Available at: [Link]

-

Researchers develop innovative new method to recycle fluoride from long-lived 'forever chemicals' | University of Oxford. Available at: [Link]

-

halogenoalkanes (haloalkanes) and silver nitrate - Chemguide. Available at: [Link]

-

Photodegradation Driven by Visible Light Exceeds Biodegradation across a Range of Environmental Conditions during the Initial Hours after an Oil Spill - NIH. Available at: [Link]

-

ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Available at: [Link]

-

Biodegradation of haloalkanes - The Hebrew University of Jerusalem. Available at: [Link]

-

Biodegradation of Perfluorinated Compounds | Request PDF - ResearchGate. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]

- 3. chemrevise.org [chemrevise.org]

- 4. savemyexams.com [savemyexams.com]

- 5. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cris.huji.ac.il [cris.huji.ac.il]

- 10. researchgate.net [researchgate.net]

- 11. ox.ac.uk [ox.ac.uk]

- 12. Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ijmr.net.in [ijmr.net.in]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. Photodegradation Driven by Visible Light Exceeds Biodegradation across a Range of Environmental Conditions during the Initial Hours after an Oil Spill - PMC [pmc.ncbi.nlm.nih.gov]

solvent effects on the reactivity of 1,1,1-Trifluoro-6-iodohexane

Welcome to the Technical Support Center for 1,1,1-Trifluoro-6-iodohexane .

This guide is structured as an interactive troubleshooting hub designed for researchers encountering reactivity or solubility challenges. It moves beyond basic textbook definitions to address the specific hydrodynamic and kinetic behaviors of long-chain fluoro-alkyl iodides.

🔬 Product Technical Profile

Compound: this compound

Structure:

-

Reactive Center: Primary Alkyl Iodide (

). Excellent leaving group for -

Tail: Trifluoromethyl (

-position). unlike perfluorinated chains, this "hybrid" chain retains solubility in standard organic solvents but exhibits higher density and lipophilicity than non-fluorinated analogues. -

Electronic Effect: The electron-withdrawing

group is 6 carbons away from the iodine. Inductive deactivation is negligible . Reactivity is comparable to 1-iodohexane.

🛠 Module 1: Nucleophilic Substitution ( )

Status: User reports slow reaction rates or incomplete conversion.

The Core Issue: Solvation Shell Interference

For primary alkyl iodides like this compound, the reaction rate is governed by the "nakedness" of the nucleophile. The most common error is using protic solvents (Methanol, Ethanol) which cage the nucleophile in hydrogen bonds, deactivating it.

Troubleshooting Guide

| Symptom | Probable Cause | Recommended Solvent System | Mechanism of Action |

| Reaction < 10% conversion after 24h | Nucleophile is "caged" by H-bonding solvent (e.g., EtOH, | Switch to Polar Aprotic: DMF, DMSO, or Acetonitrile ( | These solvents solvate the cation ( |

| Substrate insoluble (Phase Separation) | The | Biphasic System + PTC: Toluene/Water + Tetrabutylammonium Bromide (TBAB). | Phase Transfer Catalysis shuttles the nucleophile into the organic phase where the iodide resides. |

| Side Product: Elimination (Alkene) | Solvent is too basic or temperature too high. | Acetone (Dry): Perform Finkelstein-type conditions at lower temps. | Acetone is polar aprotic but less likely to promote |

Visualizing the Solvation Effect

The diagram below illustrates why switching from Methanol to DMF dramatically accelerates the reaction.

Caption: In protic solvents (left), hydrogen bonds stabilize the nucleophile, raising the energy barrier. In aprotic solvents (right), the nucleophile is desolvated and highly energetic.

⚙️ Module 2: Grignard & Organometallic Formation

Status: User reports failure to initiate or high homocoupling (Wurtz reaction).

The Core Issue: The "Primary Iodide" Trap

Primary alkyl iodides are extremely reactive toward magnesium. While this seems good, it often leads to Wurtz Coupling :

Solvent Selection Matrix

| Solvent | Pros | Cons | Best Use Case |

| Diethyl Ether ( | Low boiling point; moderates reactivity; reduces homocoupling. | Harder to initiate "heavy" halides; flammability. | Standard synthesis where high yield is critical. |

| Tetrahydrofuran (THF) | High coordination power; initiates stubborn halides easily. | High Wurtz Coupling risk. The increased solubility of the Grignard species promotes attack on unreacted iodide. | Cryogenic formation (-20°C) or rapid Lithium-Halogen exchange. |

| 2-MeTHF | Higher boiling point than ether; separates easily from water. | More expensive; similar coupling risks to THF. | Process scale-up (Green chemistry alternative). |

Critical Protocol: Preventing the "Heavy Bottom" Effect

Because this compound is denser (

Step-by-Step Initiation Protocol:

-

Preparation: Flame-dry glassware under Argon. Use Diethyl Ether if possible to minimize dimerization.

-

Activation: Add Mg turnings. Dry stir for 10 mins. Add 1 crystal of Iodine (

). -

The "Dilution Trick": Dissolve the fluoro-iodide in the solvent (1:5 ratio) before addition. Do not add neat iodide.

-

Initiation: Add 5% of the solution to the Mg. Wait for turbidity/color loss.[2]

-

Troubleshoot: If no start after 5 mins, add 1 drop of DIBAL-H or 1,2-dibromoethane.

-

-

Addition: Add the remaining solution slowly (dropwise) to keep the concentration of unreacted iodide low. This starves the Wurtz coupling pathway.

🧪 Module 3: Radical Chemistry (ATRA)

Status: User performing Atom Transfer Radical Addition.

For radical reactions, ionic solvation is undesirable. The goal is to prevent charge separation.

-

Recommended Solvent: Dichloromethane (DCM) or Benzene/Trifluorotoluene .

-

Why? These non-polar/weakly polar solvents do not stabilize carbocations, ensuring the reaction proceeds via the radical mechanism.

-

Degassing: The

tail increases oxygen solubility in the medium. Thorough sparging (Argon bubbling) for >20 mins is mandatory to prevent radical quenching by

❓ Frequently Asked Questions (FAQ)

Q: Can I use water as a co-solvent?

A: Only for

Q: Why does my reaction mixture turn purple/brown?

A: This indicates the liberation of elemental Iodine (

-

In Grignard: It means Wurtz coupling is happening (producing

which can oxidize). -

In Storage: The compound is light-sensitive.[3] Decomposed iodide releases

. Wash with Sodium Thiosulfate solution to purify before use.

Q: Does the trifluoromethyl group make this a "Fluorous" compound? A: No. It is a "Fluorous Pony" (hybrid). It does not require specialized fluorous solvents (like FC-72). It is soluble in standard organics (THF, DCM, EtOAc). Do not use perfluorinated solvents as it may not be soluble enough in them.

📚 References & Authority

-

Solvent Effects in

Reactions:-

Concept: Polar aprotic solvents enhance nucleophilicity by desolvating anions.

-

Source: Master Organic Chemistry. "The Solvent in

Reactions." Link

-

-

Grignard Formation & Wurtz Coupling:

-

Concept: THF promotes Wurtz coupling more than Diethyl Ether due to better solubility/solvation of the organometallic species.

-

Source: Quora/ChemTexts. "Solvent choice for Grignard Reagents." Link

-

-

Halogen Reactivity & Solubility:

-

Concept: Alkyl iodides are lipophilic; solubility is governed by the alkyl chain length and halogen polarizability.

-

Source: LibreTexts. "Physical Properties of Alkyl Halides." Link

-

-

Fluorous Chemistry Principles:

Sources

Validation & Comparative

A Comparative Guide to Trifluoromethylating Reagents: Situating 1,1,1-Trifluoro-6-iodohexane in the Modern Chemist's Toolbox

For Researchers, Scientists, and Drug Development Professionals

The strategic introduction of a trifluoromethyl (CF₃) group is a cornerstone of modern medicinal and agrochemical design. This powerful moiety can dramatically enhance a molecule's metabolic stability, binding affinity, and bioavailability.[1] Consequently, a diverse array of reagents has been developed to facilitate trifluoromethylation. This guide provides a comparative analysis of 1,1,1-Trifluoro-6-iodohexane, a radical trifluoromethylating agent, alongside other prominent CF₃ sources, offering insights into their respective mechanisms, applications, and practical considerations.

The Trifluoromethylation Landscape: A Mechanistic Overview

Trifluoromethylating reagents are broadly categorized by the nature of the "CF₃" species they deliver: radical (CF₃•), electrophilic (CF₃⁺), or nucleophilic (CF₃⁻). Understanding these distinctions is paramount to selecting the optimal reagent for a given synthetic challenge.

Figure 1: Mechanistic Classes of Trifluoromethylating Reagents

Caption: Classification of common trifluoromethylating reagents.

In Focus: this compound as a Radical CF₃ Source

This compound belongs to the class of radical trifluoromethylating agents. The key structural feature of this reagent is the C-I bond, which can undergo homolytic cleavage upon initiation by light (photocatalysis), heat, or a radical initiator to generate the trifluoromethyl radical.

The long hexyl chain of this compound distinguishes it from the more commonly used gaseous CF₃I. While direct comparative studies are limited, the physical properties of analogous long-chain iodoalkanes suggest that this compound is a liquid with low solubility in water but good solubility in common organic solvents.[2][3] This offers potential advantages in terms of handling and reaction setup compared to gaseous reagents.

Figure 2: Generation of the Trifluoromethyl Radical from this compound

Sources

Publish Comparison Guide: Mechanistic Studies of 1,1,1-Trifluoro-6-iodohexane